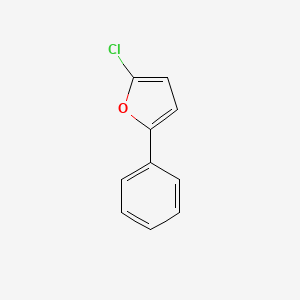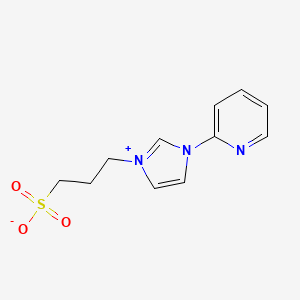
1-(pyridin-2-yl)-3-(3-sulfonatopropyl)-1H-imidazol-3-ium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-(Pyridin-2-yl)-1H-imidazol-3-ium-3-yl)propane-1-sulfonate is a complex organic compound that features a pyridine ring, an imidazole ring, and a sulfonate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Pyridin-2-yl)-1H-imidazol-3-ium-3-yl)propane-1-sulfonate typically involves the reaction of pyridine-2-carbaldehyde with imidazole in the presence of a suitable catalyst. The resulting intermediate is then reacted with propane-1-sulfonic acid under controlled conditions to yield the final product. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
化学反应分析
Types of Reactions
3-(1-(Pyridin-2-yl)-1H-imidazol-3-ium-3-yl)propane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the imidazolium ion to imidazole, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
科学研究应用
3-(1-(Pyridin-2-yl)-1H-imidazol-3-ium-3-yl)propane-1-sulfonate has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of 3-(1-(Pyridin-2-yl)-1H-imidazol-3-ium-3-yl)propane-1-sulfonate involves its interaction with specific molecular targets and pathways. The pyridine and imidazole rings can bind to metal ions, influencing enzymatic activities and cellular processes. The sulfonate group enhances the compound’s solubility and reactivity, facilitating its interaction with biological molecules.
相似化合物的比较
Similar Compounds
- 3-(1-Ethenyl-1H-imidazol-3-ium-3-yl)propane-1-sulfonate
- 3-(1-(Pyridin-2-yl)-1H-imidazol-3-ium-3-yl)propane-1-sulfonate
Uniqueness
Compared to similar compounds, 3-(1-(Pyridin-2-yl)-1H-imidazol-3-ium-3-yl)propane-1-sulfonate stands out due to its unique combination of a pyridine ring, an imidazole ring, and a sulfonate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C11H13N3O3S |
|---|---|
分子量 |
267.31 g/mol |
IUPAC 名称 |
3-(3-pyridin-2-ylimidazol-1-ium-1-yl)propane-1-sulfonate |
InChI |
InChI=1S/C11H13N3O3S/c15-18(16,17)9-3-6-13-7-8-14(10-13)11-4-1-2-5-12-11/h1-2,4-5,7-8,10H,3,6,9H2 |
InChI 键 |
MQOOHFKYRYCFCL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)N2C=C[N+](=C2)CCCS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



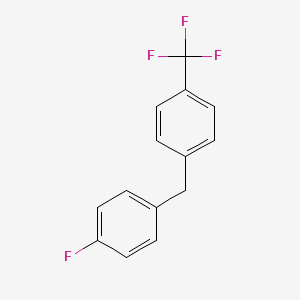
![(Oxiran-2-yl)methyl 3-methoxy-4-[(oxiran-2-yl)methoxy]benzoate](/img/structure/B14133668.png)

![1-[2-(2-Thienyl)ethyl]-3-pyrrolidinemethanamine](/img/structure/B14133682.png)
![3,6-Bis(dibenzo[b,d]furan-2-yl)-9H-carbazole](/img/structure/B14133690.png)

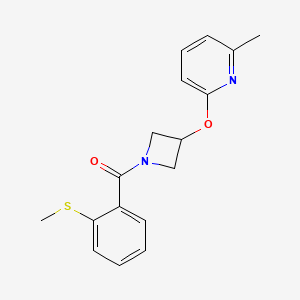
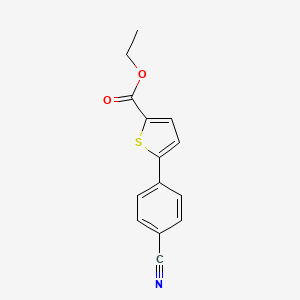
![Methyl 7-[3-(4-fluorophenyl)-1-isopropyl-indol-2-yl]-5-hydroxy-3-oxo-hept-6-enoate](/img/structure/B14133710.png)
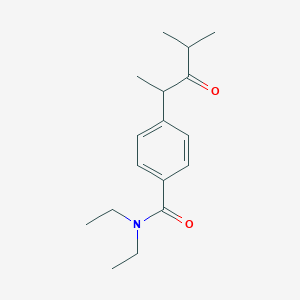
![2-{[4-(Cyclopent-2-en-1-yl)phenoxy]methyl}oxirane](/img/structure/B14133714.png)
